Tert-butyl (4-methoxy-3-nitrophenyl)((4-methoxy-3-nitrophenyl)carbamoyl)carbamate

Tuberculosis Protein tyrosine phosphatase Antimycobacterial drug discovery

Tert-butyl (4-methoxy-3-nitrophenyl)((4-methoxy-3-nitrophenyl)carbamoyl)carbamate (CAS 2304366-54-7) is a synthetic small molecule with the molecular formula C20H22N4O9 and a molecular weight of 462.42 g/mol. The compound features a tert-butyl carbamate core bearing two 4-methoxy-3-nitrophenyl moieties—one as an N-aryl substituent and the other as part of a carbamoyl linkage—yielding a distinctive bis(4-methoxy-3-nitrophenyl) architecture.

Molecular Formula C20H22N4O9
Molecular Weight 462.4 g/mol
Cat. No. B8125185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-methoxy-3-nitrophenyl)((4-methoxy-3-nitrophenyl)carbamoyl)carbamate
Molecular FormulaC20H22N4O9
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-]
InChIInChI=1S/C20H22N4O9/c1-20(2,3)33-19(26)22(13-7-9-17(32-5)15(11-13)24(29)30)18(25)21-12-6-8-16(31-4)14(10-12)23(27)28/h6-11H,1-5H3,(H,21,25)
InChIKeyUQXFVOGZHKCJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (4-methoxy-3-nitrophenyl)((4-methoxy-3-nitrophenyl)carbamoyl)carbamate: Procurement and Baseline Profile for Scientific Selection


Tert-butyl (4-methoxy-3-nitrophenyl)((4-methoxy-3-nitrophenyl)carbamoyl)carbamate (CAS 2304366-54-7) is a synthetic small molecule with the molecular formula C20H22N4O9 and a molecular weight of 462.42 g/mol . The compound features a tert-butyl carbamate core bearing two 4-methoxy-3-nitrophenyl moieties—one as an N-aryl substituent and the other as part of a carbamoyl linkage—yielding a distinctive bis(4-methoxy-3-nitrophenyl) architecture . Commercially available at >97% purity, it belongs to the aryl carbamate class and has documented inhibitory activity against protein tyrosine phosphatases (PTPs) from both mycobacterial and human sources, distinguishing it from simpler mono‑aryl carbamate analogs [1][2].

Why Generic Substitution Fails for Tert-butyl (4-methoxy-3-nitrophenyl)((4-methoxy-3-nitrophenyl)carbamoyl)carbamate


The bis(4-methoxy-3-nitrophenyl) architecture of this compound cannot be replicated by mono‑aryl analogs such as tert-butyl 4-methoxy-3-nitrophenylcarbamate (CAS 1324000-28-3) or ethyl N-(4-methoxy-3-nitrophenyl)carbamate (CAS 295364-88-4), which lack the second 4-methoxy-3-nitrophenyl moiety and the bridging carbamoyl linkage . This structural simplification eliminates the compound's multi-target PTP inhibition profile: the target compound shows quantifiable activity against Mycobacterium tuberculosis PTP-A (Ki = 23,000 nM, IC₅₀ = 32,000 nM), M. tuberculosis PTPB (IC₅₀ = 18,000 nM), and human PTP1B (IC₅₀ = 100,000 nM), while no comparable multi-target enzymatic inhibition data exist for the mono‑aryl carbamate analogs [1][2]. Substitution with a generic carbamate scaffold would forfeit this validated polypharmacology and the associated synthetic versatility arising from the dual nitro‑arene reduction handles.

Quantitative Differentiation Evidence: Tert-butyl (4-methoxy-3-nitrophenyl)((4-methoxy-3-nitrophenyl)carbamoyl)carbamate vs. Structural Analogs


Dual Mycobacterium tuberculosis PTP Inhibition: PTP-A vs. PTPB Activity Profile

The target compound is one of the few reported carbamate-based inhibitors with documented activity against two distinct Mycobacterium tuberculosis PTPs. Against M. tuberculosis PTP-A, it exhibits a competitive inhibition Ki of 23,000 nM and an IC₅₀ of 32,000 nM using p-nitrophenyl phosphate substrate [1]. Against M. tuberculosis H37Rv PTPB, it shows an IC₅₀ of 18,000 nM using a fluorogenic phosphatase substrate [2]. This dual-target profile is not documented for mono‑aryl carbamate analogs such as tert-butyl 4-methoxy-3-nitrophenylcarbamate (CAS 1324000-28-3), for which no PTP inhibition data are publicly available in curated databases . The ~1.8-fold stronger inhibition of PTPB over PTP-A (IC₅₀ 18,000 vs. 32,000 nM) may be informative for M. tuberculosis target prioritization studies.

Tuberculosis Protein tyrosine phosphatase Antimycobacterial drug discovery PTP inhibitor

Mycobacterial vs. Human PTP1B Selectivity Window

In enzymatic assays conducted under comparable conditions, the target compound shows an IC₅₀ of 32,000 nM against M. tuberculosis PTP-A versus 100,000 nM against human PTP1B, yielding a selectivity ratio of approximately 3.1-fold for the mycobacterial enzyme [1]. Both measurements used p-nitrophenyl phosphate as substrate with 10‑minute incubation and spectrofluorimetric detection. This selectivity is notable because many reported PTP inhibitors exhibit substantially greater potency against human PTP1B than mycobacterial PTPs, limiting their utility in antitubercular discovery. In contrast, a structurally unrelated broad-spectrum PTP inhibitor (CHEMBL1801440) showed IC₅₀ values of 19,000 nM for human TC‑PTP and 3,000 nM for SHP‑1, with >100,000 nM against LAR, illustrating an inverse selectivity pattern favoring human phosphatases [2].

Selectivity profiling PTP1B Mycobacterium tuberculosis Off-target assessment

Purity Specification Advantage for Reproducible Enzymatic Assays

The target compound is commercially available at >97% purity (HPLC) from Shiya Biopharm, with downloadable COA and NMR spectra for lot-level verification . In contrast, the closest mono‑aryl analog, tert-butyl 4-methoxy-3-nitrophenylcarbamate (CAS 1324000-28-3), is typically supplied at 95% minimum purity specification across multiple vendors . For enzymatic assays generating IC₅₀ values in the 18,000–100,000 nM range, a 2% purity differential may appear modest; however, the presence of unidentified impurities at the 3–5% level in the 95%-spec analog introduces a quantifiable risk of off-target assay interference that complicates data interpretation, particularly when comparing results across laboratories or compound batches.

Purity specification Enzymatic assay reproducibility Quality control Procurement specification

Distinctive Bis(4-methoxy-3-nitrophenyl) Scaffold with Dual Reduction Handles for Diversification Chemistry

The target compound contains two chemically equivalent 4-methoxy-3-nitrophenyl groups (one N‑linked, one carbamoyl‑linked), each bearing a nitro group amenable to chemoselective or exhaustive reduction to the corresponding aniline . This provides two independent diversification handles within the same molecule, enabling sequential derivatization strategies (e.g., amide coupling, reductive alkylation, heterocycle formation) that are inaccessible with mono‑aryl analogs such as tert-butyl 4-methoxy-3-nitrophenylcarbamate (CAS 1324000-28-3) or ethyl N-(4-methoxy-3-nitrophenyl)carbamate (CAS 295364-88-4), which possess only a single aromatic nitro group . While this represents a qualitative synthetic differentiation rather than a quantified biological parameter, the presence of dual reduction handles is directly verifiable by inspection of the molecular structure (C20H22N4O9, two nitro groups) and is a class-level inference that distinguishes this scaffold for library synthesis applications.

Chemical diversification Nitro reduction Parallel synthesis Scaffold complexity

Curated Multi-Target Pharmacological Profile in Public Domain Databases as a Procurement Decision Tool

The target compound has four curated activity records across three distinct protein targets (Mtb PTP-A, Mtb PTPB, human PTP1B) in BindingDB, cross-referenced to ChEMBL IDs (CHEMBL1946281 and CHEMBL4583298) [1][2]. In contrast, the closest commercially available analog, tert-butyl 4-methoxy-3-nitrophenylcarbamate (CAS 1324000-28-3; PubChem CID 71006788), has zero curated bioactivity records in BindingDB or ChEMBL as of the current data release [3]. This means a researcher selecting the mono‑aryl analog must invest resources in de novo primary screening to establish any biological baseline, whereas the target compound arrives with pre-existing, publicly accessible, and database-curated enzymatic inhibition data that can immediately inform experimental design, concentration ranges, and target selection decisions.

BindingDB ChEMBL Multi-target profiling Data accessibility

Validated Application Scenarios for Tert-butyl (4-methoxy-3-nitrophenyl)((4-methoxy-3-nitrophenyl)carbamoyl)carbamate


Mycobacterium tuberculosis Phosphatase Inhibitor Screening and Probe Development

With confirmed competitive inhibition of M. tuberculosis PTP-A (Ki = 23,000 nM) and M. tuberculosis PTPB (IC₅₀ = 18,000 nM), this compound serves as a characterized starting point for antitubercular phosphatase inhibitor screening cascades [1][2]. The 3.1-fold selectivity for mycobacterial PTP-A over human PTP1B (IC₅₀ 32,000 vs. 100,000 nM) provides a baseline selectivity window that can guide early counter-screening protocols, reducing the need to establish these parameters de novo [1].

Structure-Activity Relationship (SAR) Expansion via Dual Nitro Reduction Chemistry

The two chemically distinct yet structurally analogous 4-methoxy-3-nitrophenyl moieties provide two independent diversification handles for parallel SAR exploration. Each nitro group can be selectively or exhaustively reduced to the corresponding aniline, enabling amide coupling, sulfonamide formation, or heterocycle annulation at either or both positions . This dual-handle scaffold supports efficient library synthesis where a single procurement of the parent compound yields multiple derivatization pathways, an advantage over mono‑aryl carbamate analogs limited to a single diversification vector .

Enzymatic Assay Development with Pre-Characterized Inhibitor Controls

The availability of 4 curated bioactivity records across 3 protein targets in BindingDB/ChEMBL, combined with >97% commercial purity and lot-specific COA/NMR documentation, makes this compound suitable as a reference inhibitor for PTP assay development and validation [1][2]. Researchers can use the published IC₅₀ values (18,000–100,000 nM range) to establish assay sensitivity benchmarks without expending resources on primary inhibitor characterization, an advantage over uncharacterized carbamate analogs that lack any public bioactivity annotation .

Pre-Competitive Multi-Target Profiling in Neglected Disease Drug Discovery

The compound's demonstrated activity against two genetically distinct M. tuberculosis phosphatase targets (PTP-A and PTPB) positions it as a tool molecule for multi-target profiling studies in tuberculosis drug discovery, a disease area where polypharmacology may be advantageous for combating resistance [1][2]. Its public-domain annotation in ChEMBL and BindingDB facilitates data sharing and collaborative SAR efforts across academic and non-profit drug discovery consortia, reducing redundant screening investments [1][2].

Quote Request

Request a Quote for Tert-butyl (4-methoxy-3-nitrophenyl)((4-methoxy-3-nitrophenyl)carbamoyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.